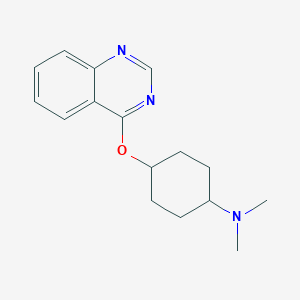

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

Description

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a synthetic organic compound featuring a cyclohexane backbone substituted with a dimethylamine group at the 1-position and a quinazolin-4-yloxy moiety at the 4-position. The dimethylamine group enhances solubility and modulates pharmacokinetic properties, while the quinazoline ring contributes to target binding via π-π interactions and hydrogen bonding.

Properties

IUPAC Name |

N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWTRGALRUDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine typically involves the reaction of quinazoline derivatives with cyclohexanamine. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is carried out under reflux conditions, typically at temperatures around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: Reduced quinazoline derivatives

Substitution: Substituted quinazoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . The compound achieves this by binding to the quorum sensing transcriptional regulator PqsR, disrupting the signaling pathway and preventing the expression of virulence factors .

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Calculated based on formula C₁₅H₂₀N₃O.

Physicochemical and Spectral Properties

While spectral data for the target compound are absent, analogs provide benchmarks:

- MS Data : Piperazine-containing analogs (e.g., Compound 279) show [M + H]+ peaks at m/z 238 , while triazole derivatives (HR329586) have lower MW (180.25 g/mol) .

- NMR Trends : For (1R,4R)-277, ¹H NMR signals at δ 0.10–0.02 ppm correspond to cyclopropyl protons, whereas dimethylamine protons typically resonate near δ 2.2–2.5 ppm .

Biological Activity

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a compound belonging to the quinazoline class, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and potential applications in medicine.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, which includes a cyclohexane moiety linked to a quinazolin-4-yloxy group, enhances its pharmacological profile and interaction with various biological targets.

Target Interaction

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine primarily interacts with bacterial quorum sensing systems. This interaction inhibits biofilm formation, a critical factor in bacterial virulence, without significantly affecting bacterial growth.

Biochemical Pathways

The compound's action on quorum sensing pathways suggests it may serve as a lead compound for developing new antimicrobial agents. By disrupting these pathways, the compound can reduce the virulence of pathogenic bacteria.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, similar compounds have shown significant inhibitory effects on various cancer cell lines. Preliminary studies suggest that N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine may also possess such activity, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory and Analgesic Effects

The potential anti-inflammatory and analgesic properties of this compound are supported by studies on related quinazoline derivatives. These compounds have been shown to inhibit inflammatory pathways and pain signaling mechanisms, suggesting that N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine could have similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, a comparison with other quinazoline derivatives is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzylquinazolin-4-amine | Benzyl group instead of cyclohexane | Anticancer activity |

| 6-(4-fluorophenyl)-N,N-dimethylquinazolin | Fluorinated phenyl group | Potential kinase inhibitor |

| 8-Methoxy-N-(1R)-1-(5-methylpyridazin-3-yl)ethylquinazoline | Methoxy group enhancing solubility | Antimicrobial properties |

This table highlights the diversity within the quinazoline class while emphasizing the distinct cyclohexane moiety present in N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, which may influence its pharmacokinetic properties and biological effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of quinazoline derivatives:

- Anticancer Screening : In vitro studies demonstrated that certain quinazoline derivatives exhibited over 60% inhibition of tumor cell growth across various cell lines, indicating strong anticancer potential .

- Antimicrobial Activity : Quinazoline compounds have been tested against multiple bacterial strains, showing significant reductions in biofilm formation and virulence factor expression, supporting their use as antimicrobial agents .

- Inflammatory Response : Compounds similar to N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine have been shown to modulate inflammatory pathways effectively, offering insights into their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, and how is stereochemical control achieved?

The compound is typically synthesized via multi-step routes involving cyclohexan-1-amine precursors. For example, a common approach involves:

- Step 1 : Reductive amination or nucleophilic substitution to introduce substituents (e.g., piperazine or methyl groups) onto the cyclohexane ring .

- Step 2 : Coupling the quinazolin-4-yloxy group via SNAr (nucleophilic aromatic substitution) under basic conditions.

- Stereochemical control : Chiral precursors (e.g., (1R,4R) or (1S,4S) isomers) are used to enforce stereochemistry. Diastereomers are separated using column chromatography or chiral HPLC, with structural confirmation via H NMR (e.g., distinct proton splitting patterns at δ 2.2–3.5 ppm for axial/equatorial substituents) and MS (e.g., m/z 452 [M + H]+ for intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data confirm its structure?

- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]+ for intermediates) .

- H NMR : Key signals include aromatic protons (quinazoline δ 7.5–8.5 ppm), cyclohexane axial/equatorial protons (δ 1.2–2.5 ppm), and dimethylamine protons (δ 2.2–2.4 ppm) .

- HPLC-PDA : Validates purity (>95%) and monitors diastereomer ratios .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation of the quinazoline moiety. Stability assays (e.g., accelerated degradation studies under heat/light) confirm susceptibility to hydrolysis at the ether linkage (quinazolin-4-yloxy group) .

Advanced Research Questions

Q. How can regioselectivity challenges during quinazolin-4-yloxy group introduction be addressed?

Regioselective coupling requires:

- Activation : Use of electron-deficient quinazoline derivatives (e.g., 4-chloroquinazoline) to enhance reactivity at the 4-position.

- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) or base-mediated SNAr (e.g., KCO/DMF at 80°C) .

- Protection strategies : Temporary protection of competing reactive sites (e.g., NH groups) with Boc or Fmoc groups .

Q. What methodologies resolve conflicting NMR data in diastereomeric mixtures?

- 2D NMR : ROESY or NOESY correlations identify spatial proximity between cyclohexane protons and quinazoline substituents, distinguishing axial vs. equatorial orientations .

- Dynamic NMR : Variable-temperature studies reveal coalescence of split signals, confirming conformational flexibility .

- X-ray crystallography : Provides definitive stereochemical assignment for crystalline intermediates .

Q. How can computational modeling predict reactivity for further functionalization?

- DFT calculations : Optimize transition states for reactions (e.g., amination, oxidation) at the quinazoline or cyclohexane moieties.

- Molecular docking : Predict binding affinity to biological targets (e.g., kinases) by simulating interactions with the quinazoline core .

- MD simulations : Assess solvation effects on reaction pathways (e.g., solvent polarity impacts SNAr efficiency) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields?

Variations arise from:

- Catalyst load : Pd/C vs. Pd(OAc) in hydrogenation steps (yields range 70–92%) .

- Purification methods : Column chromatography vs. recrystallization (purity differences affect mass balance).

- Stereochemical losses : Racemization during deprotection (e.g., TFA treatment in DCM) reduces enantiomeric excess .

Q. What experimental controls validate biological activity findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.